Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.: 1044148-88-0
VCID: VC8042160
InChI: InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-7-10(16)18-11(17)8-9/h7-8H,1-6H3
SMILES: CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C
Molecular Formula: C15H20Cl2N2O4
Molecular Weight: 363.2 g/mol

Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

CAS No.: 1044148-88-0

Cat. No.: VC8042160

Molecular Formula: C15H20Cl2N2O4

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester - 1044148-88-0

Specification

CAS No. 1044148-88-0
Molecular Formula C15H20Cl2N2O4
Molecular Weight 363.2 g/mol
IUPAC Name tert-butyl N-(2,6-dichloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-7-10(16)18-11(17)8-9/h7-8H,1-6H3
Standard InChI Key YYJYBIUKRLKJOI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central pyridine ring substituted at the 2- and 6-positions with chlorine atoms, a fluorine atom at the 3-position, and an imidodicarbonic acid ester moiety at the 4-position. The ester groups consist of two tert-butyl (1,1-dimethylethyl) units, contributing to its steric bulk and lipophilicity. The structural formula is illustrated below:

Structural Formula:
C15H19Cl2FN2O4\text{C}_{15}\text{H}_{19}\text{Cl}_2\text{FN}_2\text{O}_4

  • Pyridine Core: 2,6-Dichloro-3-fluoro-4-pyridinyl

  • Ester Groups: 1,3-Bis(tert-butoxycarbonyl)

This configuration enhances resistance to hydrolysis, a trait critical for intermediates in multi-step syntheses .

Nomenclature and Synonyms

The systematic IUPAC name reflects its functional groups and substitution pattern:

  • Primary Name: Imidodicarbonic acid, 2-(2,6-dichloro-3-fluoro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

  • Synonyms:

    • tert-Butyl (tert-butoxycarbonyl)(2,6-dichloro-3-fluoropyridin-4-yl)carbamate

    • 2-Methylpropan-2-yl [(2,6-dichloro-3-fluoropyridin-4-yl){[(2-methylprop-2-yl)oxy]carbonyl}amino]methanoate

Synthesis and Manufacturing

SupplierLocationAdvantage
Shanghai Haohong Pharmaceutical Co., Ltd.ChinaLarge-scale production
CommedxChinaCustom synthesis

These suppliers cater to pharmaceutical and research sectors, emphasizing the compound’s role as a specialty intermediate .

Physicochemical Properties

Thermal Stability

The compound’s high predicted boiling point (428.7 \pm 55.0 \, ^\circ\text{C}) and density (1.324g/cm31.324 \, \text{g/cm}^3) indicate suitability for high-temperature reactions. Such properties align with tert-butyl esters’ known thermal resilience, which decompose only above 300 \, ^\circ\text{C} .

Solubility and Reactivity

  • Solubility: Likely low in polar solvents (e.g., water) due to tert-butyl groups, favoring organic media like dichloromethane or tetrahydrofuran.

  • Reactivity: Susceptible to nucleophilic attack at the carbamate carbonyl, enabling functional group interconversions .

Applications and Research Frontiers

Pharmaceutical Intermediates

The structural similarity to pyridine-based antitumor agents (e.g., 2,4-diphenyl-6-aryl pyridines) suggests potential as a precursor in oncology drug development . For instance, dihydroxylated pyridine derivatives exhibit topoisomerase II inhibition, a mechanism leveraged in chemotherapeutics like etoposide . While direct evidence is lacking, the chlorine and fluorine substituents may enhance bioactivity by modulating electron distribution and binding affinity .

Agrochemical Uses

Chlorinated pyridines are prevalent in herbicides and insecticides. The fluorine atom could improve metabolic stability, a strategy employed in modern agrochemical design .

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